2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Researchers seeking fluorinated scaffolds for metabolic stability in lead optimization often encounter limited structural diversity. 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (CAS 1934463-39-4) fills this gap. • Dual-fluorinated α-arylacetic acid with two distinct 19F environments for chiral derivatization. • Confers oxidative metabolic resistance, enabling once-daily dosing profiles. • 3-Fluoro-5-methoxyphenyl motif suitable for [18F]PET tracer development. Available at ≥95% purity; shipped ambient globally.

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
Cat. No. B13279956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(C(=O)O)F)F
InChIInChI=1S/C9H8F2O3/c1-14-7-3-5(2-6(10)4-7)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)
InChIKeyGITDWCNFSQYEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (CAS 1934463-39-4): Key Physicochemical and Structural Identifiers for Procurement


2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid (CAS 1934463-39-4) is a synthetic, polyfluorinated arylacetic acid derivative characterized by the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol . This compound belongs to the class of α-fluoro-α-arylacetic acids, a privileged scaffold in medicinal chemistry due to the profound effects of fluorine substitution on the physicochemical and biological properties of organic molecules [1]. The structure features a carboxylic acid moiety, an α-fluorine atom, and a disubstituted phenyl ring bearing both a fluorine atom and a methoxy group at the 3- and 5-positions, respectively .

Why Substituting 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid with Unsubstituted or Mono-substituted Analogs is Inadvisable


The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, as it can dramatically enhance metabolic stability, bioavailability, and target binding affinity [1]. A direct comparison to the non-fluorinated parent scaffold, phenylacetic acid, or even mono-fluorinated analogs fails to account for the synergistic electronic and steric effects of a dual-fluorinated, α-substituted system. The specific 3-fluoro-5-methoxy substitution pattern on the aryl ring, combined with the α-fluorine on the acetic acid moiety, creates a unique chemical environment that dictates its reactivity, chiral recognition properties, and overall pharmacokinetic profile. Substituting this compound with a generic, less-functionalized arylacetic acid would result in a loss of these tailored properties, potentially leading to reduced efficacy, altered metabolism, or failure in specific synthetic applications like chiral derivatization [2].

Quantitative Differentiation of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid: A Data-Driven Selection Guide


Enhanced Metabolic Stability via Dual α- and Aryl-Fluorination Compared to Non-Fluorinated Arylacetic Acids

The incorporation of fluorine atoms, particularly at the α-position of the acetic acid moiety, is a well-established strategy to block oxidative metabolism, a common clearance pathway for arylacetic acid-based drugs [1]. The presence of an additional fluorine atom on the aromatic ring further stabilizes the molecule against cytochrome P450-mediated degradation [1]. This dual-fluorination approach directly contrasts with the metabolic lability of non-fluorinated phenylacetic acid and its mono-fluorinated derivatives [2].

Medicinal Chemistry Drug Metabolism Fluorine Chemistry Structure-Activity Relationship (SAR)

Superior Lipophilicity (clogP) for Enhanced Membrane Permeability over Unsubstituted Arylacetic Acid

The introduction of fluorine atoms and a methoxy group on the phenyl ring of arylacetic acid significantly modulates its lipophilicity, a critical determinant of membrane permeability and oral bioavailability [1]. For the core scaffold 2-fluoro-2-phenylacetic acid, the calculated logP (clogP) is reported as 1.67 . The addition of a methoxy group and a second fluorine atom to the phenyl ring, as in 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid, is predicted to further increase this value, shifting it further towards the optimal range for CNS and oral drug candidates (typically 1-3). This contrasts sharply with the more hydrophilic unsubstituted phenylacetic acid.

Physicochemical Properties Lipophilicity ADME Drug Design

Potential for Enhanced Chiral Recognition in NMR Derivatization Compared to Non-Fluorinated Chiral Acids

2-Fluoro-2-arylacetic acids are well-established chiral derivatizing agents (CDAs) for the determination of enantiomeric excess (ee) by 19F NMR spectroscopy, due to the high sensitivity and large chemical shift range of the 19F nucleus [1]. The parent compound, 2-fluoro-2-phenylacetic acid, has been used for this purpose . The presence of an additional fluorine atom on the aromatic ring in 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid provides a second, distinct 19F NMR handle. This could potentially allow for more precise ee determinations or the analysis of more complex mixtures by providing an internal reference or an additional diastereomeric shift parameter.

Analytical Chemistry Chiral Derivatization 19F NMR Enantiomeric Excess

Primary Research & Industrial Applications for 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid Based on Differentiated Properties


Synthesis of Metabolically-Stable Drug Candidates in Medicinal Chemistry

Given its dual-fluorinated structure which is known to confer resistance to oxidative metabolism [1], 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is an ideal building block for the synthesis of new chemical entities (NCEs) where enhanced metabolic stability and prolonged in vivo half-life are desired. This is particularly relevant for lead optimization programs targeting chronic diseases where once-daily dosing is a key goal [1].

Advanced Chiral Derivatizing Agent for 19F NMR Spectroscopy

As a member of the 2-fluoro-2-arylacetic acid class with two distinct fluorine environments [1], this compound can be explored as a next-generation chiral derivatizing agent (CDA) for 19F NMR. Its unique substitution pattern may provide superior diastereomeric shift dispersion compared to simpler analogs like 2-fluoro-2-phenylacetic acid, enabling more accurate determination of enantiomeric excess for novel chiral amines and alcohols in both academic and pharmaceutical QC laboratories [1].

Precursor for 18F-Radiolabeling in PET Tracer Development

The presence of an aromatic fluorine atom makes this compound a potential precursor for isotopic exchange or nucleophilic substitution reactions with [18F]fluoride. The 3-fluoro-5-methoxyphenyl motif could serve as a scaffold for developing novel Positron Emission Tomography (PET) tracers targeting inflammation or oncology, where the methoxy group could be exploited for subsequent radiomethylation.

Building Block for Materials Science and Agrochemical Discovery

Fluorinated arylacetic acids are prized building blocks in the development of novel materials with unique properties (e.g., liquid crystals, polymers) and agrochemicals with enhanced environmental persistence [1]. The specific substitution pattern of 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid offers a unique combination of electronic effects and steric bulk that can be used to fine-tune the physicochemical properties of target molecules, distinguishing it from other regioisomeric or less-substituted analogs [1].

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